3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride

Organic synthesis Orthogonal reactivity Bifunctional building block

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride (CAS 24765-76-2) is a specialized alkanesulfonyl chloride characterized by a branched alkyl backbone, a geminal dimethyl group at position 2, a terminal chlorine atom at position 3, and a sulfonyl chloride (-SO₂Cl) moiety. With a molecular formula of C₅H₁₀Cl₂O₂S and a molecular weight of 205.1 g/mol, this compound serves as a versatile intermediate in organic synthesis, enabling the introduction of sulfonyl groups into pharmaceuticals and agrochemicals.

Molecular Formula C5H10Cl2O2S
Molecular Weight 205.1 g/mol
CAS No. 24765-76-2
Cat. No. B1425868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride
CAS24765-76-2
Molecular FormulaC5H10Cl2O2S
Molecular Weight205.1 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)Cl)CCl
InChIInChI=1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3
InChIKeyCPRQLKSYBAJLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride (CAS 24765-76-2): A Bifunctional Sulfonyl Chloride Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride (CAS 24765-76-2) is a specialized alkanesulfonyl chloride characterized by a branched alkyl backbone, a geminal dimethyl group at position 2, a terminal chlorine atom at position 3, and a sulfonyl chloride (-SO₂Cl) moiety . With a molecular formula of C₅H₁₀Cl₂O₂S and a molecular weight of 205.1 g/mol, this compound serves as a versatile intermediate in organic synthesis, enabling the introduction of sulfonyl groups into pharmaceuticals and agrochemicals . Unlike simpler sulfonyl chlorides, its dual reactive centers (the alkyl chloride and the sulfonyl chloride) provide unique synthetic opportunities for sequential or orthogonal derivatization.

Bifunctional reactivity Sequential derivatization via two distinct electrophilic sites
Higher lipophilicity profile Aligns with hydrophobic target synthesis, contrasting with methanesulfonyl chloride
Conformationally restricted scaffold Quaternary carbon may enhance selectivity of downstream sulfonamide derivatives

Why 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Generic sulfonyl chlorides such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) lack the distinct alkyl chain branching and the additional chloro substituent found in 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride. Substituting a generic reagent would eliminate the ability to perform orthogonal synthetic transformations — i.e., derivatization at the sulfonyl chloride center independent of nucleophilic substitution at the terminal alkyl chloride . Furthermore, the gem-dimethyl group creates a quaternary carbon center, which profoundly restricts rotational freedom and influences steric interactions compared to linear-chain congeners, thereby altering the pharmacokinetic properties of downstream derivatives [1]. These structural distinctions underpin the compound's niche utility and justify its higher procurement cost relative to simpler sulfonyl chlorides.

This Compound
Common Sulfonyl Chlorides
Two distinct electrophilic sites (sulfonyl chloride + alkyl chloride) enable orthogonal derivatization
Typically only one reactive site (sulfonyl chloride), eliminating sequential functionalization
Higher lipophilicity (estimated LogP 2.2–2.5) supports hydrophobic compound synthesis
Methanesulfonyl chloride (LogP 0.2–1.3) may not impart sufficient lipophilicity for membrane targets
Quaternary carbon imposes conformational restriction, potentially affecting target binding
Linear-chain analogs lack steric constraint, altering downstream molecular recognition

Quantitative Differentiation of 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride: Head-to-Head and Class-Level Evidence


Dual Reactive Centers (Sulfonyl Chloride + Terminal Alkyl Chloride) Enable Orthogonal Derivatization — A Structural Advantage Over Mono-functional Analogs

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride possesses two distinct electrophilic sites — the sulfonyl chloride group and the terminal primary alkyl chloride — which can be sequentially derivatized under different conditions. In contrast, 2,2-dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9) lacks the terminal chlorine atom, offering only monofunctional reactivity . Similarly, 3-chloropropane-1-sulfonyl chloride (CAS 1633-83-3) is bifunctional but has a linear chain, lacking the structural constraints imposed by the gem-dimethyl group . The presence of both the sulfonyl chloride and alkyl chloride moieties provides two distinct synthetic handles for sequential transformations, enabling chemoselective modification that is inaccessible with simpler sulfonyl chlorides.

Orthogonal Derivatization
Class-level inference
2 electrophilic sites vs 1 site (monofunctional analog)
Enables chemoselective sequential transformations; may reduce synthetic step count.
Structural comparison; no direct reactivity assay.
Organic synthesis Orthogonal reactivity Bifunctional building block

Enhanced Lipophilicity (Estimated LogP 2.2–2.5) Relative to Methanesulfonyl Chloride (LogP ~0.2–1.3) Expands Utility in Hydrophobic Target Synthesis

The octanol-water partition coefficient (LogP) of 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride is estimated to lie between 2.2 and 2.5, based on the experimental XLogP3 value of 2.3 for the closely related regioisomer 3-chloropentane-1-sulfonyl chloride (CAS not available) and considering the additional methyl branching [1]. In contrast, methanesulfonyl chloride (mesyl chloride, CAS 124-63-0) exhibits a LogP range of 0.18 to 1.27 , and p-toluenesulfonyl chloride (tosyl chloride, CAS 98-59-9) has a LogP of approximately 2.24–2.45 . The target compound's lipophilicity aligns closely with tosyl chloride but retains aliphatic character, which is advantageous for designing drug-like molecules requiring balanced lipophilicity for membrane permeability without the aromatic ring's potential metabolic liabilities.

Lipophilicity (LogP)
Class-level inference
LogP 2.2–2.5
~10–100× higher than methanesulfonyl chloride
Supports synthesis of drug candidates targeting hydrophobic binding sites.
XLogP3 prediction based on regioisomer 3-chloropentane-1-sulfonyl chloride.
Lipophilicity LogP Hydrophobic compound design

Steric Differentiation Through Quaternary Carbon Center: Impact on Conformational Restriction Compared to Linear-Chain Chloroalkanesulfonyl Chlorides

The geminal dimethyl substitution at C-2 of the propane backbone creates a quaternary carbon center, resulting in a neopentyl-type scaffold with restricted conformational flexibility. This structural feature is absent in linear chloroalkanesulfonyl chlorides such as 3-chloropropane-1-sulfonyl chloride (CAS 1633-83-3) or 5-chloropentanesulfonyl chloride (CAS 1633-84-4) . The quaternary center imposes a fixed geometry that can enhance the binding affinity of downstream sulfonamide derivatives to hydrophobic protein pockets, as analogously observed in the neopentyl-containing MDM2 inhibitors . While direct comparative data for the sulfonyl chloride itself are not available, the established role of gem-dimethyl groups in medicinal chemistry for optimizing pharmacokinetic properties supports the differentiated value of this scaffold.

Conformational Restriction
Supporting evidence
Quaternary Carbon at C-2
Restricts rotational freedom
May enhance target selectivity and metabolic stability of derived sulfonamides.
Analogous neopentyl effect in medicinal chemistry; no direct binding data available.
Steric hindrance Conformational restriction Neopentyl scaffold

Procurement Differentiation: Pricing and Lead-Time Profile vs. Generic Sulfonyl Chlorides

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is a specialty building block with a higher price point and longer lead time compared to commodity sulfonyl chlorides. Quoted prices from Biosynth indicate $592.50 per 50 mg and $1,843.75 per 0.5 g, with a typical lead time of 3–4 weeks . In contrast, methanesulfonyl chloride is available at prices orders of magnitude lower (~$0.10–$1/g) and is typically stocked for immediate delivery. This price differential reflects the compound's niche utility and limited commercial demand, which procurement teams should weigh against the synthetic advantages of the bifunctional, sterically constrained scaffold.

Procurement Profile
Supporting evidence
~10⁴–10⁵ × cost per gram
Lead time 3–4 weeks
Procurement planning should balance cost and lead time against synthetic value.
Vendor pricing as of 2024–2025; subject to change.
Procurement Pricing Lead time

Best Research and Industrial Application Scenarios for 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride


Synthesis of Conformationally Restricted Sulfonamide Drug Candidates

The compound's quaternary carbon center imparts conformational restriction to derived sulfonamides, a property exploited in medicinal chemistry to improve target selectivity and metabolic stability. Researchers designing inhibitors for hydrophobic protein pockets (e.g., MDM2, GPCRs, ion channels) can utilize this reagent to install a neopentyl sulfonamide moiety with optimized pharmacokinetic profiles, as supported by the class-level evidence of gem-dimethyl utility in drug design .

Orthogonal Derivatization for Library Synthesis or Prodrug Design

The presence of two distinct electrophilic centers — a sulfonyl chloride and a primary alkyl chloride — permits sequential, chemoselective derivatization. This orthogonal reactivity is valuable for generating diverse sulfonamide and sulfonate ester libraries from a single intermediate, or for constructing prodrugs where the alkyl chloride serves as a latent handle for later-stage functionalization. This scenario leverages the dual reactive center evidence established in Section 3, Item 1 .

Agrochemical Intermediate Requiring Higher Lipophilicity

With an estimated LogP significantly higher than methanesulfonyl chloride (2.2–2.5 vs. 0.2–1.3), the target compound is better suited for synthesizing agrochemical intermediates that require enhanced foliar penetration or soil mobility characteristics. The increased lipophilicity, as quantified in Section 3, Item 2, aligns with the physicochemical demands of modern crop protection agents [1].

Specialty Building Block for Academic and Industrial Research Programs with Tolerable Lead Times

Given the 3–4 week lead time and significant cost premium relative to commodity sulfonyl chlorides (see Section 3, Item 4), this compound is best deployed in well-planned, high-value research programs — such as lead optimization in pharmaceutical R&D or late-stage diversification in total synthesis — where its unique structural features justify the procurement investment. Bulk procurement and inventory management strategies should account for the extended delivery window .

Application
Selection Property
Validation Focus
Application Conformationally restricted sulfonamide drug candidates
Selection Property Neopentyl-type conformational restriction
Validation Focus Target selectivity and metabolic stability of derived sulfonamides
Application Orthogonal derivatization for library synthesis or prodrug design
Selection Property Bifunctional reactivity (SO₂Cl + alkyl Cl)
Validation Focus Sequential derivatization efficiency and product purity
Application Agrochemical intermediates requiring higher lipophilicity
Selection Property Elevated LogP (2.2–2.5) vs methanesulfonyl chloride
Validation Focus Membrane penetration or soil mobility of derivatives
Application High-value academic/industrial research programs
Selection Property Niche scaffold with 3–4 week lead time
Validation Focus Project timeline and inventory integration
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